6-Bronmandrostenedione
Description
6-Bronmandrostenedione (CAS: 38632-00-7), also known as (6β)-6-bromoandrost-4-ene-3,17-dione, is a brominated derivative of androstenedione. Its molecular formula is C₁₉H₂₅BrO₂, and it features a bromine atom substituted at the C6 position of the steroid backbone .
The compound is primarily used in research settings, particularly in studies investigating steroid metabolism, enzyme inhibition, and hormone receptor interactions. Its bromine substituent enhances stability, making it a valuable analog for probing steroidal pathways .
Structure
3D Structure
Properties
Molecular Formula |
C19H25BrO2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16?,18+,19-/m0/s1 |
InChI Key |
HAWQRBIGKRAICT-WFJVDCJUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)CC[C@]34C)Br |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Origin of Product |
United States |
Scientific Research Applications
Endocrinological Applications
6-Bronmandrostenedione is primarily studied for its role as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can have significant implications in treating hormone-sensitive conditions.
- Mechanism of Action : The compound functions by irreversibly binding to the aromatase enzyme, thereby reducing estrogen production. This action is particularly beneficial in conditions such as breast cancer and gynecomastia.
- Clinical Studies : Research has demonstrated that this compound can lead to increased testosterone levels while simultaneously decreasing estrogen levels. For instance, a study indicated a 90% increase in free testosterone after supplementation with doses of the compound .
Oncological Applications
The potential of this compound in cancer treatment has been explored through various studies:
- Antitumor Activity : In vitro studies have shown that this compound exhibits significant tumor growth inhibition in xenograft models. One study reported tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .
- Case Study on Breast Cancer : A specific case study evaluated the anticancer effects of this compound in breast cancer models, where it was found to induce apoptosis in cancer cells with minimal effects on normal cells .
Pharmacological Research
The pharmacological properties of this compound extend beyond its role as an aromatase inhibitor:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in animal models of induced arthritis, indicating potential applications in treating inflammatory diseases.
- Metabolism Studies : Research utilizing chimeric mouse models has provided insights into the metabolism of this compound, revealing its urinary metabolic profile and potential markers for steroid abuse detection .
Stability and Degradation Studies
Understanding the stability of this compound is crucial for its application in research:
- Short-Term Stability : A study evaluated the short-term stability of the compound in methanol and dimethylsulfoxide solutions, revealing significant degradation under certain conditions. This finding emphasizes the need for careful handling and storage when conducting quantitative analyses .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Key Observations:
Androstenedione lacks halogenation, making it a natural substrate for steroidogenic enzymes. Its conversion to testosterone or estrone is well-documented .
Functional Differences :
- Hydroxyprogesterone Acetate includes an acetylated hydroxyl group, enhancing its lipophilicity and prolonging its half-life, which is critical for therapeutic applications .
- Epiandrosterone , a 5α-reduced metabolite, exhibits weaker androgenic activity compared to this compound due to its saturated A-ring and altered stereochemistry .
Metabolic Stability
This compound’s bromine substitution confers resistance to hepatic metabolism, as demonstrated in studies using liver microsomes. This property makes it a stable tracer in radiolabeled assays for tracking steroid conversion pathways .
Receptor Binding
Compared to Androstenedione , this compound shows reduced affinity for androgen receptors (AR) due to steric effects of the bromine atom. However, its interaction with estrogen receptors (ER) remains unexplored in the available literature .
Analytical Detection
Electrochemiluminescence immunoassays (ECLIA) have been optimized to distinguish this compound from endogenous steroids like androstenedione, leveraging its unique mass and charge properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
